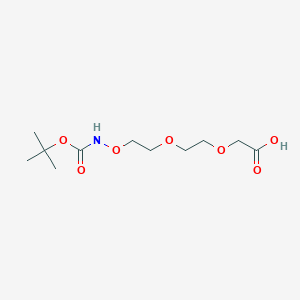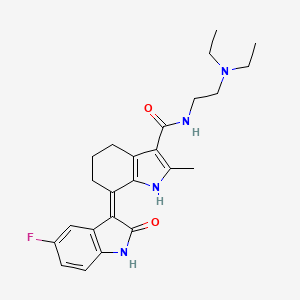
t-Boc-Aminooxy-PEG2-CH2CO2H
Vue d'ensemble
Description
T-Boc-Aminooxy-PEG2-CH2CO2H is a PEG derivative containing a Boc-protected aminooxy group and a terminal carboxylic acid . It is a short PEG linker and is used for bio-conjugation .
Synthesis Analysis
The terminal carboxylic acid of t-Boc-Aminooxy-PEG2-CH2CO2H can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The Boc-protected amine can be deprotected under mild acidic conditions .Molecular Structure Analysis
The molecular formula of t-Boc-Aminooxy-PEG2-CH2CO2H is C11H21NO7 . It has a molecular weight of 279.3 g/mol .Chemical Reactions Analysis
The terminal carboxylic acid of t-Boc-Aminooxy-PEG2-CH2CO2H can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The Boc-protected amine can be deprotected under mild acidic conditions .Physical And Chemical Properties Analysis
T-Boc-Aminooxy-PEG2-CH2CO2H is a short PEG linker . The hydrophilic PEG spacer increases solubility in aqueous media . and is stored at -20°C .Applications De Recherche Scientifique
Bioconjugation
t-Boc-Aminooxy-PEG2-CH2CO2H is a PEG derivative containing a Boc-protected aminooxy group and a terminal carboxylic acid . This structure allows it to be used in bioconjugation, a process that involves linking two biomolecules together .
Drug Delivery
The hydrophilic PEG spacer in t-Boc-Aminooxy-PEG2-CH2CO2H increases solubility in aqueous media . This property makes it useful in drug delivery, as it can help transport drugs to their target locations in the body .
Biomaterial Preparation
t-Boc-Aminooxy-PEG2-CH2CO2H can be used in the preparation of biomaterials . Its unique structure and properties can be leveraged to create materials with specific functionalities .
Peptide Chain Linking
In peptide synthesis, t-Boc-Aminooxy-PEG2-CH2CO2H can be used to link peptide chains and resins . This is crucial in the production of complex peptides and proteins .
Sensor Construction
The compound can be used in the construction of biosensors . The ability to link different biomolecules together can be used to create sensors that respond to specific biological stimuli .
Research Reagent
t-Boc-Aminooxy-PEG2-CH2CO2H is a reagent grade compound, which means it is commonly used in various research applications . Its Boc-protected amine can be deprotected under mild acidic conditions , making it a versatile tool in research settings.
Mécanisme D'action
Target of Action
The primary target of t-Boc-Aminooxy-PEG2-CH2CO2H is primary amine groups . These groups are prevalent in biological systems, particularly in proteins and peptides, where they play crucial roles in molecular interactions and biochemical reactions .
Mode of Action
t-Boc-Aminooxy-PEG2-CH2CO2H interacts with its targets through the formation of a stable amide bond . The terminal carboxylic acid of the compound reacts with primary amine groups in the presence of activators such as EDC or HATU . The Boc-protected amine can be deprotected under mild acidic conditions .
Biochemical Pathways
Instead, it serves as a linker molecule that can connect different biomolecules together . This property makes it useful in the field of bioconjugation, where it can be used to construct complex molecules with specific functionalities .
Pharmacokinetics
ItsPEG spacer is known to increase solubility in aqueous media , which could potentially enhance its bioavailability
Result of Action
The primary result of t-Boc-Aminooxy-PEG2-CH2CO2H’s action is the formation of a stable amide bond with primary amine groups . This allows it to serve as a linker, connecting different biomolecules together . The exact molecular and cellular effects would depend on the specific biomolecules being linked.
Action Environment
The action of t-Boc-Aminooxy-PEG2-CH2CO2H can be influenced by various environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for it to form an amide bond with primary amine groups . Additionally, the Boc-protected amine can be deprotected under mild acidic conditions , suggesting that the compound’s action could be influenced by pH. Its hydrophilic PEG spacer also increases its solubility in aqueous media , which could affect its distribution and efficacy in different environments.
Propriétés
IUPAC Name |
2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO7/c1-11(2,3)19-10(15)12-18-7-6-16-4-5-17-8-9(13)14/h4-8H2,1-3H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACXAXGVXHCHTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Boc-Aminooxy-PEG2-CH2CO2H | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-((4-Oxo-3-(4-(2,2,2-trifluoroethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyrimidin-2-yl)thio)ethyl)acetamide](/img/structure/B611104.png)
![4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B611107.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B611108.png)
![7-(6-Fluoropyridin-3-yl)-5h-pyrido[4,3-b]indole](/img/structure/B611109.png)
![4-[2-(2,6-difluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B611111.png)
![4-[2-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B611112.png)
![3-Azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaene;hydrochloride](/img/structure/B611113.png)




![N-{(1s)-1-[3-Fluoro-4-(Trifluoromethoxy)phenyl]-2-Methoxyethyl}-7-Methoxy-2-Oxo-2,3-Dihydropyrido[2,3-B]pyrazine-4(1h)-Carboxamide](/img/structure/B611127.png)
![4-((9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino)-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B611128.png)